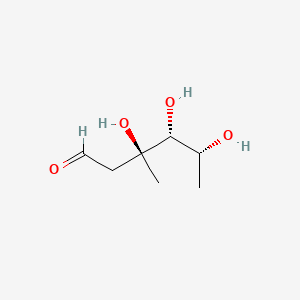

Mycarose, D-

Description

Significance of D-Mycarose in Glycosylated Natural Products

The process of glycosylation, where sugar moieties are enzymatically attached to other organic molecules (aglycones), is a frequent and often critical step in the biosynthesis of natural products, profoundly influencing their stability, solubility, and biological activity. asm.orgjmb.or.kr D-mycarose is a prominent example of a deoxysugar found in a wide array of glycosylated compounds, most notably in the macrolide class of antibiotics. ontosight.aiplos.org A comprehensive analysis of bacterial natural products revealed that glycosylated compounds are common, with macrolides representing a significant portion. nih.gov

Macrolide antibiotics are a clinically significant class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxysugar units are attached. researchgate.net The presence of D-mycarose (or its enantiomer, L-mycarose) is a defining feature of many well-known macrolides, including erythromycin (B1671065) D, tylosin (B1662201), spiramycin (B21755), and the aureolic acid antibiotic mithramycin. acs.orgdrugfuture.comresearchgate.net

In the biosynthesis of erythromycin, for example, L-mycarose is the first sugar to be attached to the 14-membered aglycone, erythronolide B. rsc.org This reaction is catalyzed by a specific glycosyltransferase and is a prerequisite for the subsequent attachment of the second sugar, D-desosamine, to form erythromycin D. acs.orgrsc.org Similarly, the 16-membered macrolide spiramycin incorporates mycarose (B1676882) as one of three essential deoxyhexose units attached to its platenolide ring. asm.org In the case of tylosin, L-mycarose is part of a disaccharide with D-mycaminose, which is appended to the 16-membered tylactone (B1246279) ring. jmb.or.krresearchgate.net

Table 1: Examples of Natural Products Containing Mycarose

| Natural Product | Class | Aglycone | Mycarose Moiety |

|---|---|---|---|

| Erythromycin D | Macrolide Antibiotic | Erythronolide B | L-Mycarose |

| Tylosin | Macrolide Antibiotic | Tylactone | L-Mycarose |

| Spiramycin | Macrolide Antibiotic | Platenolide | Mycarose |

| Mithramycin | Aureolic Acid | Premithramycinone | D-Mycarose |

The deoxysugar components of macrolide antibiotics are crucial for their therapeutic effects. jmb.or.kr They are not merely structural appendages but are intimately involved in the molecular interactions with their biological targets. asm.orgjmb.or.kr The primary mechanism of action for most macrolide antibiotics is the inhibition of protein synthesis in bacteria, which they achieve by binding to the 50S subunit of the bacterial ribosome. asm.org

Structural studies of macrolide-ribosome complexes have demonstrated that the sugar moieties, including mycarose, make direct and specific contacts with the 23S rRNA component of the ribosome. asm.org These interactions are essential for high-affinity binding and effective inhibition of protein synthesis. plos.org The importance of mycarose is starkly illustrated by the fact that its removal from the macrolide structure can lead to a drastic loss of antibacterial activity. For instance, a derivative of clarithromycin (B1669154) lacking the mycarose substituent showed less than 2% of the activity of erythromycin D. plos.org

Beyond direct binding, the mycarose-containing side chains can also physically obstruct the nascent peptide exit tunnel of the ribosome. researchgate.net In 16-membered macrolides like spiramycin and tylosin, the disaccharide chain containing mycarose extends into this tunnel, effectively blocking the elongation of the polypeptide chain and halting protein synthesis. asm.org

Context within Macrolide Antibiotic Structures

Research Trajectories in D-Mycarose Science

Scientific investigation into D-mycarose has progressed from its initial discovery and structural characterization to sophisticated studies of its biosynthesis and its use in generating novel bioactive molecules.

Initial research efforts in the mid-20th century were focused on the isolation and chemical degradation of macrolide antibiotics to identify their constituent parts, which led to the first descriptions of mycarose and the determination of its unique structure. drugfuture.com

This was followed by a concerted effort to unravel the complex biosynthetic pathways that lead to the formation of D-mycarose and its activated form, thymidine (B127349) diphosphate (B83284) (TDP)-D-mycarose. jst.go.jp This line of research has identified and characterized the suite of enzymes responsible for converting simple sugar precursors into this complex deoxysugar. researchgate.netacs.org For example, studies on mithramycin biosynthesis revealed the roles of the enzymes MtmC and MtmTIII in the formation of the D-mycarose moiety. acs.org

More recently, the focus has shifted towards harnessing this biosynthetic knowledge for practical applications in metabolic engineering and combinatorial biosynthesis. nih.gov Scientists have successfully transferred the genes for mycarose biosynthesis and the associated glycosyltransferases into tractable host organisms like Escherichia coli. plos.orgnih.gov This allows for the production of glycosylated natural products in a controlled environment and, more importantly, facilitates the creation of novel "unnatural" natural products. By mixing and matching sugar biosynthetic pathways and glycosyltransferases, researchers can generate libraries of new macrolide derivatives with altered glycosylation patterns. jmb.or.kr This approach, often termed "glycodiversification," holds significant promise for developing new antibiotics that can overcome the growing challenge of antibiotic resistance. nih.gov

Table 2: Key Research Milestones in D-Mycarose Science

| Era | Research Focus | Key Findings/Developments |

|---|---|---|

| Mid-20th Century | Isolation and Structural Elucidation | - Identification of mycarose as a key component of various macrolide antibiotics. drugfuture.com- Determination of the absolute stereochemistry of mycarose. drugfuture.com |

| Late 20th - Early 21st Century | Biosynthesis and Enzymology | - Elucidation of the complete biosynthetic pathway for TDP-mycarose. plos.orgresearchgate.net- Characterization of the specific glycosyltransferases that attach mycarose to aglycones. asm.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6752-46-1 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3S,4R,5R)-3,4,5-trihydroxy-3-methylhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m1/s1 |

InChI Key |

JYAQWANEOPJVEY-QYNIQEEDSA-N |

SMILES |

CC(C(C(C)(CC=O)O)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)O)O)O |

Canonical SMILES |

CC(C(C(C)(CC=O)O)O)O |

Synonyms |

2,6-dideoxy-3-C-methyl-lyxo-hexose 2,6-dideoxy-3-C-methyl-ribo-hexose 3-epi-axenose mycarose mycarose, D-ribo isome |

Origin of Product |

United States |

Biosynthesis of D Mycarose

Precursor Utilization and Initial Transformation Steps

The journey to D-mycarose begins with the fundamental building block of glucose-1-phosphate, which is channeled into a specialized pathway for deoxysugar synthesis.

Conversion of Glucose-1-Phosphate to Nucleotide Diphosphate-4-keto-2,6-dideoxy-D-glucose (NDP-4k,6d-D-glucose)

The biosynthesis of D-mycarose, like many other deoxysugars, initiates with the activation of glucose-1-phosphate. This is achieved by its conversion to a nucleotide diphosphate (B83284) (NDP)-activated form, most commonly thymidine (B127349) diphosphate (TDP)-D-glucose. acs.org This initial activation is crucial as it prepares the glucose molecule for subsequent enzymatic modifications.

The pathway then proceeds through a series of steps to generate the key intermediate, NDP-4-keto-2,6-dideoxy-D-glucose. nih.gov This transformation involves the action of several enzymes. First, a 4,6-dehydratase removes a water molecule from the NDP-D-glucose, introducing a keto group at the C-4 position and a double bond between C-5 and C-6, which is subsequently reduced to a methyl group at C-6. nih.govnih.gov Following this, a 2,3-dehydratase and a 3-ketoreductase work in concert to remove the hydroxyl group at the C-2 position. nih.gov The resulting NDP-4-keto-2,6-dideoxy-D-glucose is a critical branching point in the biosynthesis of various deoxysugars, including D-mycarose. nih.govresearchgate.net

Role of TDP-D-Glucose as a Common Intermediate

TDP-D-glucose serves as a central and common intermediate in the biosynthesis of a wide array of deoxysugars found in bacterial secondary metabolites. acs.orgnih.gov Its formation from glucose-1-phosphate is a committed step that directs the sugar into these specialized metabolic routes. acs.org The thymidine diphosphate moiety acts as a good leaving group, facilitating the subsequent enzymatic reactions. The conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose is a key reaction catalyzed by TDP-D-glucose 4,6-dehydratase, an enzyme found in numerous deoxysugar biosynthetic gene clusters. nih.govnih.govresearchgate.net This intermediate, TDP-4-keto-6-deoxy-D-glucose, is then further modified by a diverse set of enzymes to generate the vast structural diversity of deoxysugars observed in nature. nih.gov

Dedicated Enzymatic Transformations in D-Mycarose Biosynthesis

From the common intermediate, the pathway to D-mycarose involves specific enzymatic steps that define its unique structure, most notably the methylation at the C-3 position.

C-3 Methylation Mechanisms

A hallmark of D-mycarose is the presence of a methyl group at the C-3 position. This methyl branch is installed by a specific class of enzymes known as methyltransferases.

The C-3 methylation of the deoxysugar precursor is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govplos.org In these reactions, SAM serves as the methyl donor, transferring its methyl group to the C-3 position of the sugar ring. annualreviews.org

Prominent examples of these enzymes include MtmC from the mithramycin biosynthetic pathway and TylC3 from the tylosin (B1662201) pathway. nih.govresearchgate.netacs.org MtmC is a bifunctional enzyme that not only catalyzes the C-3 methylation to form the D-mycarose precursor but is also involved in a ketoreduction step in the biosynthesis of another deoxysugar, D-olivose. researchgate.netacs.org Similarly, TylC3 is a well-characterized methyltransferase responsible for the C-3 methylation during the biosynthesis of L-mycarose, a stereoisomer of D-mycarose. nih.govresearchgate.netmcgill.ca The characterization of these enzymes has been crucial in understanding the molecular basis for the formation of branched-chain deoxysugars. asm.orgnih.gov

| Enzyme | Organism/Pathway | Function | Cofactor |

| MtmC | Streptomyces argillaceus (Mithramycin) | C-3 Methyltransferase, 4-Ketoreductase | SAM, NADPH |

| TylC3 | Streptomyces fradiae (Tylosin) | C-3 Methyltransferase | SAM |

The catalytic mechanism of C-3 methylation by these SAM-dependent methyltransferases is thought to proceed through the formation of an enediolate intermediate. annualreviews.org The reaction is initiated by the abstraction of a proton from the C-3 position of the NDP-4-keto-2,6-dideoxy-D-glucose substrate by a basic residue in the enzyme's active site. annualreviews.org This generates a planar enediolate intermediate.

This nucleophilic enediolate then attacks the electrophilic methyl group of S-adenosylmethionine (SAM), which is bound in close proximity within the active site. This nucleophilic attack results in the transfer of the methyl group to the C-3 position of the sugar ring. annualreviews.org The final step involves the protonation of the intermediate to yield the C-3 methylated product, TDP-4-keto-D-mycarose. This mechanism explains the introduction of the characteristic branched-chain feature of mycarose (B1676882).

S-Adenosylmethionine (SAM)-Dependent Methyltransferases (e.g., MtmC, TylC3)

Keto-Reduction Reactions

A pivotal step in the formation of D-mycarose is the reduction of a keto group at the C-4 position of the sugar precursor. This reaction is catalyzed by a specific class of enzymes known as ketoreductases.

NAD(P)H-Dependent Ketoreductases (e.g., MtmTIII)

The reduction of the C-4 keto group is carried out by NAD(P)H-dependent ketoreductases. researchgate.netresearchgate.net These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) as a cofactor to donate a hydride to the carbonyl carbon. A well-characterized example of such an enzyme is MtmTIII, which is involved in the biosynthesis of the antitumor agent mithramycin. researchgate.netresearchgate.netresearchgate.net Inactivation of the mtmTIII gene leads to the accumulation of a mithramycin analog with a 4-keto-D-mycarose moiety, confirming its role in this specific reduction step. researchgate.netnih.gov

Another interesting enzyme is MtmC, which exhibits dual functionality. In the presence of S-adenosyl-methionine (SAM), it acts as a C-methyltransferase, but with NADPH, it functions as a C4-ketoreductase, converting dTDP-4-keto-2,6-dideoxy-D-glucose to TDP-D-olivose. researchgate.netresearchgate.net This highlights the intricate regulation and catalytic diversity within these biosynthetic pathways.

Stereospecificity of Reductions

The reduction of the C-4 keto group is a stereospecific process, meaning the resulting hydroxyl group is introduced with a defined orientation (axial or equatorial). This stereochemical control is crucial for the final structure and biological activity of the natural product. The ketoreductases involved in D-mycarose biosynthesis ensure the formation of the correct stereoisomer. researchgate.netresearchgate.net The stereospecificity of these enzymes can sometimes be altered through mutagenesis, although the outcomes in an intact polyketide synthase multienzyme can be complex and influenced by other factors. rsc.org

Deoxygenation and Epimerization Events

Beyond keto-reduction, the biosynthesis of D-mycarose involves critical deoxygenation and epimerization steps that further modify the sugar ring.

C-2 Deoxygenation Pathways

The removal of the hydroxyl group at the C-2 position is a defining feature of deoxysugars like mycarose. This deoxygenation is not a direct removal but typically proceeds through a multi-step pathway. In the biosynthesis of L-mycarose in erythromycin (B1671065) production, this involves a 2,3-dehydratase (EryBVI) and a 2,3-reductase (EryBII). nih.govasm.org Similar C-2 deoxygenation mechanisms are proposed for D-mycarose biosynthesis, involving enzymes that catalyze dehydration followed by a reduction step. annualreviews.org

5-Epimerization in Stereochemical Control (e.g., EryBVII)

Epimerases play a critical role in establishing the correct stereochemistry of the sugar. These enzymes catalyze the inversion of a stereocenter. In the biosynthesis of L-mycarose, the enzyme EryBVII, an aldohexose 5-epimerase, is involved in controlling the stereochemistry at the C-5 position. microbiologyresearch.orgnih.gov While the specific epimerases for D-mycarose can vary between organisms, their function is essential for producing the correct diastereomer of the sugar. This enzymatic step ensures the precise three-dimensional arrangement of substituents on the sugar ring, which is vital for its subsequent incorporation into the final natural product.

Biosynthetic Pathways in Producing Organisms

D-mycarose is a component of several important antibiotics and antitumor agents produced by various microorganisms, primarily from the genus Streptomyces. The genes encoding the biosynthetic pathway for D-mycarose are typically found clustered together with the genes for the rest of the natural product's synthesis.

| Producing Organism | Natural Product | Key Genes/Enzymes for D-Mycarose Biosynthesis |

| Streptomyces argillaceus | Mithramycin | mtmC (C-methyltransferase/4-ketoreductase), mtmTIII (4-ketoreductase) researchgate.netresearchgate.netresearchgate.netnih.gov |

| Saccharopolyspora erythraea | Erythromycin (L-mycarose) | eryBII (reductase), eryBIV (ketoreductase), eryBVI (dehydratase), eryBVII (epimerase) microbiologyresearch.orgnih.gov |

| Streptomyces fradiae | Tylosin (mycarose) | tylX3, tylC1 (involved in C-2 deoxygenation) annualreviews.org |

The study of these pathways in different organisms reveals a conserved set of enzymatic reactions for D-mycarose biosynthesis, although the specific enzymes and their genetic organization can differ. This knowledge is crucial for combinatorial biosynthesis efforts aimed at creating novel glycosylated natural products with improved therapeutic properties. acs.org

Mithramycin Biosynthetic Pathway (Streptomyces argillaceus)

Mithramycin, an antitumor antibiotic produced by Streptomyces argillaceus, contains a trisaccharide chain composed of D-olivose, D-oliose, and D-mycarose. oup.comasm.orgnih.gov The biosynthesis of these deoxysugars, including D-mycarose, originates from glucose-1-phosphate. thieme-connect.com The initial steps are catalyzed by enzymes encoded by the mtmD and mtmE genes, which are responsible for the formation of TDP-D-glucose and its subsequent conversion to TDP-4-keto-6-deoxy-D-glucose, a key intermediate for many deoxysugars. asm.org

The formation of D-mycarose from this intermediate involves a unique set of enzymes encoded within the mithramycin biosynthetic gene cluster. nih.gov A crucial enzyme in this pathway is MtmC, a bifunctional enzyme that acts as both a C-methyltransferase and a 4-ketoreductase. thieme-connect.comresearchgate.netnih.govresearchgate.net The activity of MtmC is dependent on the binding of cofactors. When it binds to S-adenosyl-methionine (SAM), it catalyzes the C-3 methylation of TDP-4-keto-2,6-dideoxy-D-glucose to produce TDP-4-keto-3-C-methyl-2,6-dideoxy-D-glucose. nih.govacs.org Subsequently, another enzyme, MtmTIII, reduces this keto-intermediate to form TDP-D-mycarose. nih.govnih.gov

Inactivation of the mtmC gene in S. argillaceus results in the accumulation of mithramycin analogs that lack the D-mycarose moiety, confirming its essential role in the biosynthesis of this sugar. thieme-connect.comnih.govresearchgate.net Interestingly, these mutants also accumulated intermediates with a 4-keto group on the D-olivose unit, suggesting a complex interplay and potential substrate flexibility of the enzymes involved in the sugar biosynthetic pathway. thieme-connect.comnih.gov Structural investigations of MtmGIV and MtmC are underway to better understand their interaction and the biochemical mechanisms of these reactions. researchgate.net

| Gene | Encoded Enzyme | Function in D-Mycarose Biosynthesis |

| mtmC | C-methyltransferase / 4-Ketoreductase | Catalyzes the C-3 methylation of the deoxysugar intermediate. thieme-connect.comnih.govnih.govresearchgate.net |

| mtmTIII | 4-Ketoreductase | Reduces the 4-keto group of the methylated intermediate to form TDP-D-mycarose. nih.govnih.gov |

| mtmV | 2,3-Dehydratase | Catalyzes an early step common to the biosynthesis of all three sugars in mithramycin. nih.gov |

| mtmU | 4-Ketoreductase | Involved in D-oliose biosynthesis. nih.gov |

| mtmGIV | Glycosyltransferase | Transfers the sugar moieties to the aglycone. nih.govresearchgate.net |

Erythromycin Biosynthetic Pathway (Saccharopolyspora erythraea)

The biosynthesis of the macrolide antibiotic erythromycin in Saccharopolyspora erythraea involves the attachment of two deoxysugars, L-mycarose and D-desosamine, to the erythronolide B macrocyclic lactone. plos.orgontosight.ainih.gov The genes responsible for the biosynthesis of these sugars are organized in the ery gene cluster. nih.govasm.org The genes designated eryB are specifically involved in the formation of L-mycarose. nih.govmicrobiologyresearch.orgnih.gov

The pathway for L-mycarose biosynthesis also starts from the common precursor TDP-4-keto-6-deoxy-D-glucose. microbiologyresearch.org A series of enzymes encoded by the eryB genes then modify this intermediate. While the exact functions of all eryB genes are not fully elucidated, studies involving gene sequencing and mutagenesis have provided significant insights. microbiologyresearch.orgnih.gov For instance, EryBIV is proposed to be an aldohexose 4-ketoreductase, and EryBII is thought to be an aldoketo reductase. nih.gov EryBVI has been identified as a TDP-4-keto-6-deoxyglucose-2,3-dehydratase. asm.org The C-3 methylation step in L-mycarose biosynthesis is catalyzed by a C-methyltransferase encoded by a gene within the eryB locus, likely eryBIII, which shows similarity to other C-methyltransferases involved in deoxysugar biosynthesis. nih.gov

The final step in the pathway is the attachment of L-mycarose to the erythronolide B aglycone, a reaction catalyzed by the glycosyltransferase EryBV. microbiologyresearch.orgnih.gov The absence of the eryG gene, which encodes a methyltransferase responsible for the O-methylation at the C-3'' position of the mycarosyl residue, leads to the accumulation of erythromycin C instead of erythromycin A. plos.org

| Gene | Deduced Enzyme Function | Role in L-Mycarose Biosynthesis |

| eryBII | Aldoketo reductase | Appears to function in L-mycarose biosynthesis. microbiologyresearch.orgnih.gov |

| eryBIII | C-methyltransferase | Proposed to be involved in the C-3 methylation of the sugar intermediate. nih.gov |

| eryBIV | Aldohexose 4-ketoreductase | Acts in L-mycarose biosynthesis or attachment. microbiologyresearch.orgnih.gov |

| eryBV | Glycosyltransferase | Involved in the attachment of L-mycarose to the aglycone. microbiologyresearch.orgnih.gov |

| eryBVI | TDP-4-keto-6-deoxyglucose-2,3-dehydratase | Functions in L-mycarose biosynthesis. microbiologyresearch.orgasm.org |

| eryBVII | Aldohexose 5-epimerase | Appears to function in L-mycarose biosynthesis. nih.gov |

Oleandomycin (B1677203) and Midecamycin (B1676577) Biosynthesis Contexts

The biosynthesis of other macrolide antibiotics, such as oleandomycin and midecamycin, also involves the incorporation of mycarose or its derivatives.

In the oleandomycin producer, Streptomyces antibioticus, the aglycone is glycosylated with L-oleandrose and D-desosamine. nih.gov L-oleandrose is a methylated derivative of L-olivose. The biosynthesis of L-oleandrose shares early steps with L-mycarose, requiring a C-2 deoxygenation. nih.gov The ole gene cluster contains a gene, oleV, which is similar to eryBVI (a 2,3-dehydratase), but a homolog for the corresponding reductase has not been found within the cluster. nih.gov Interestingly, in S. antibioticus, the unmethylated sugar, L-olivose, is first transferred to the aglycone and then methylated by the OleY methyltransferase to form L-oleandrose. nih.gov

The midecamycin-producing strain, Streptomyces mycarofaciens, attaches two deoxysugars, D-mycaminose and D-mycarose, to its macrolide ring. The genes for the biosynthesis of the first sugar, dTDP-D-mycaminose, have been identified and are located flanking the polyketide synthase genes. nih.gov While the specific genes for D-mycarose biosynthesis in S. mycarofaciens have not been fully characterized, it is anticipated that they would be similar to those found in other mycarose-producing pathways.

Other Natural Product Pathways Involving D-Mycarose Moieties (e.g., Tetracenomycins)

D-mycarose is also found in other classes of natural products, such as the tetracenomycins. Combinatorial biosynthesis experiments have demonstrated the flexibility of glycosyltransferases in incorporating D-mycarose into different molecular scaffolds. For example, the elloramycin (B1244480) glycosyltransferase, ElmGT, has been shown to transfer D-mycarose to the tetracenomycin aglycone, 8-demethyltetracenomycin C, creating novel hybrid compounds. acs.orgcaister.com

These studies often involve the heterologous expression of "sugar plasmids" containing the necessary biosynthetic genes for a particular deoxysugar, including D-mycarose, in a host organism that produces a different natural product. nih.govacs.orgresearchgate.net For instance, a gene cassette encoding the full TDP-D-mycarose pathway has been constructed and used to produce 8-demethyl-8-O-β-D-mycarosyl-tetracenomycin C in Streptomyces coelicolor. nih.govacs.org These experiments not only confirm the function of the biosynthetic genes but also open up avenues for generating novel, potentially bioactive compounds through combinatorial biosynthesis.

Genetic and Molecular Biology of D Mycarose Biosynthesis

Organization of Biosynthetic Gene Clusters

The genes responsible for D-mycarose biosynthesis are typically found clustered together with genes for the biosynthesis of the parent antibiotic molecule. This co-localization facilitates the coordinated regulation and expression of all the necessary components for producing the final bioactive compound. nih.govnih.gov

The genetic blueprints for D-mycarose and its L-isomer, L-mycarose, are embedded within the biosynthetic gene clusters of several clinically important antibiotics, including erythromycin (B1671065), tylosin (B1662201), and mithramycin. plos.orgmicrobiologyresearch.orgnih.gov The organization of these genes, often designated with the prefix eryB, tylC (or tyl), mtm, or mid, reveals both common themes and producer-specific variations.

In the erythromycin-producing bacterium Saccharopolyspora erythraea, the genes for L-mycarose biosynthesis, termed the eryB genes, are located in the erythromycin gene cluster. nih.govnih.govmicrobiologyresearch.org This cluster contains all the genetic information for producing the polyketide core, the deoxy sugars, and the subsequent modifications. nih.gov The eryB genes are found flanking the large eryA polyketide synthase genes. nih.govmicrobiologyresearch.org Specifically, eryBII is located downstream of eryAIII, while eryBIV, eryBV, eryBVI, and eryBVII are situated upstream of eryAI. nih.govmicrobiologyresearch.org

Similarly, in Streptomyces fradiae, the producer of tylosin, the mycarose (B1676882) biosynthetic genes (tylC) are largely clustered together. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov However, one of the genes, tylCVI, is notably located approximately 50 kb away from the main tylC gene group, on the other side of the polyketide synthase gene complex (tylG). microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The remaining tylC genes are found in the tylCK region of the genome. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

For mithramycin, produced by Streptomyces argillaceus, the genes for the biosynthesis of its three sugar moieties, including D-mycarose, are part of the mtm gene cluster. nih.gov The gene mtmC, which encodes a C-methyltransferase essential for D-mycarose synthesis, is located within this cluster. nih.govnih.gov It is situated near other sugar biosynthetic genes like mtmV and mtmU. nih.gov

In the midecamycin (B1676577) producer, Streptomyces mycarofaciens, the genes for the biosynthesis of its deoxy sugars, mycaminose (B1220238) and mycarose, flank the central polyketide synthase (PKS) genes. The mid genes are found at both the 5' and 3' ends of the PKS gene cluster.

Table 1: Localization of Mycarose Biosynthetic Genes in Different Antibiotic Producers

| Antibiotic | Producing Organism | Gene Series | Location and Arrangement |

|---|---|---|---|

| Erythromycin | Saccharopolyspora erythraea | eryB | Flanking the eryA polyketide synthase genes. nih.govnih.govmicrobiologyresearch.org |

| Tylosin | Streptomyces fradiae | tylC | Mainly in the tylCK region, with tylCVI located ~50 kb away. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

| Mithramycin | Streptomyces argillaceus | mtm | Located within the mithramycin gene cluster, near other sugar biosynthetic genes. nih.govnih.gov |

| Midecamycin | Streptomyces mycarofaciens | mid | Flanking the central polyketide synthase genes. |

The organization of mycarose biosynthetic genes into clusters often reflects their transcriptional regulation. In many cases, these genes are transcribed as polycistronic units, where multiple genes are transcribed from a single promoter into a single messenger RNA (mRNA) molecule. This ensures the coordinated expression of enzymes involved in the same metabolic pathway.

In Saccharopolyspora erythraea, the erythromycin biosynthetic gene cluster is organized into four major polycistronic transcriptional units. nih.gov The largest of these extends for approximately 35 kb and includes genes from eryAI to eryG. nih.gov Two overlapping polycistronic transcripts have been identified that cover the region from eryBIV to eryBVII. nih.gov Research has identified seven distinct promoter transcription start sites within the ery cluster, including at eryBI, eryBIII, and eryBVI, indicating a complex regulatory network controlling gene expression. nih.gov

For the tylosin gene cluster in Streptomyces fradiae, the arrangement of the tylC genes suggests that they may be expressed as two short, divergently transcribed operons with potentially co-regulated promoters. microbiologyresearch.orgnih.gov The physical separation of tylCVI from the other tylC genes might provide an additional layer of regulatory control over mycarose biosynthesis. microbiologyresearch.orgnih.gov

The regulation of the mithramycin gene cluster in Streptomyces argillaceus involves a positive regulatory gene, mtmR, which belongs to the SARP (Streptomyces antibiotic regulatory proteins) family. oup.comnih.gov Inactivation of mtmR completely halts mithramycin production, while its overexpression significantly increases it. oup.com The promoter regions within the related daunorubicin (B1662515) and actinorhodin (B73869) gene clusters contain specific DNA sequences that are recognized by their respective activator proteins, suggesting a similar mechanism may be at play for mithramycin biosynthesis. nih.gov

Localization and Arrangement of myc Genes (e.g., eryB series, mtm genes, mid genes)

Functional Characterization of Genes and Enzymes

Understanding the specific roles of the genes and enzymes in D-mycarose biosynthesis is critical for pathway engineering and the generation of novel antibiotic derivatives. A combination of gene inactivation studies and heterologous expression has been instrumental in elucidating the function of these biosynthetic components.

Targeted gene inactivation, or "knockout" experiments, followed by the analysis of the resulting metabolic products (metabolite profiling), is a powerful technique to determine the function of a specific gene. nih.gov

In Saccharopolyspora erythraea, the inactivation of several eryB genes has confirmed their roles in L-mycarose biosynthesis. nih.govnih.gov For instance, creating mutations in eryBIV, eryBV, and eryBVI led to the accumulation of erythronolide B, the aglycone core of erythromycin, demonstrating that these genes are essential for the synthesis or attachment of L-mycarose. nih.govnih.gov The absence of the eryG gene, which encodes a methyltransferase for the mycarosyl residue, results in the accumulation of erythromycin C. plos.org

In the mithramycin producer Streptomyces argillaceus, inactivating the mtmC gene, which was predicted to be a C-methyltransferase, resulted in the accumulation of mithramycin intermediates that lacked the D-mycarose moiety. nih.govnih.gov This confirmed the role of mtmC in D-mycarose biosynthesis. nih.govnih.gov Further studies on mtmC mutants revealed the accumulation of novel compounds, indicating that the inactivation also affected the reduction of a keto group on the D-olivose sugar, suggesting a potential dual function or a polar effect on a downstream gene. nih.govresearchgate.netresearchgate.net Inactivation of mtmV, a 2,3-dehydratase, led to the accumulation of the non-glycosylated intermediate premithramycinone, confirming its early role in the biosynthesis of all three of mithramycin's sugars. nih.gov

Mutational analysis in Streptomyces fradiae has also been used to confirm the function of tylC genes. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Targeted disruption of the distantly located tylCVI gene confirmed its essential role in mycarose biosynthesis. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Table 2: Effects of Gene Inactivation on Metabolite Production

| Organism | Inactivated Gene(s) | Observed Effect | Reference |

|---|---|---|---|

| Saccharopolyspora erythraea | eryBIV, eryBV, eryBVI | Accumulation of erythronolide B. | nih.govnih.gov |

| Saccharopolyspora erythraea | eryG | Accumulation of erythromycin C. | plos.org |

| Streptomyces argillaceus | mtmC | Accumulation of intermediates lacking D-mycarose. | nih.govnih.gov |

| Streptomyces argillaceus | mtmV | Accumulation of premithramycinone. | nih.gov |

| Streptomyces fradiae | tylCVI | Confirmed essential role in mycarose biosynthesis. | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

Expressing genes from one organism in a different, more genetically tractable host is a powerful strategy for studying and manipulating biosynthetic pathways. Escherichia coli and various Streptomyces species like S. lividans and S. albus are commonly used as heterologous hosts. asm.orgconicet.gov.ar

The entire biosynthetic pathway for L-mycarose has been successfully reconstituted in E. coli. asm.org By constructing an artificial operon containing seven genes from the megalomicin (B10785579) gene cluster, researchers were able to convert glucose-1-phosphate into TDP-L-mycarose. asm.org This demonstrated the functionality of the cloned genes and established a platform for producing glycosylated polyketides in E. coli. asm.org Further engineering efforts in E. coli have focused on improving the supply of the precursor TDP-L-mycarose to enhance the production of glycosylated erythromycin derivatives. nih.govresearchgate.net

Similarly, the biosynthesis of four different 2,6-dideoxyhexoses, including the D-olivose and D-oliose found in mithramycin, was achieved in Streptomyces griseus by expressing "unnatural" gene clusters assembled from different biosynthetic pathways. asm.org This combinatorial biosynthesis approach highlights the potential for creating novel sugar moieties.

The heterologous expression of mithramycin biosynthesis genes in Streptomyces albus has been used to reconstitute the pathway for the aglycone, 4-demethyl-premithramycinone, allowing for the assignment of gene functions and the determination of the order of biosynthetic steps. nih.gov This approach circumvents the complexities of working with the native producer and facilitates the study of individual enzymatic reactions. nih.gov

Gene Inactivation Studies and Metabolite Profiling

Regulation of D-Mycarose Biosynthesis

The production of D-mycarose is tightly regulated to coincide with the synthesis of the macrolide aglycone to which it will be attached. This regulation occurs at the transcriptional level and can involve complex cascades of regulatory proteins.

In Streptomyces fradiae, the biosynthesis of tylosin, and by extension mycarose, is controlled by a complex regulatory network that includes both pathway-specific and pleiotropic regulators, with the likely involvement of γ-butyrolactone signaling molecules. researchgate.netasm.org The tylosin gene cluster itself contains several regulatory genes. researchgate.net

The spiramycin (B21755) biosynthetic gene cluster in Streptomyces ambofaciens, which also contains genes for mycarose synthesis, is controlled by a regulatory cascade. asm.orgresearchgate.net The gene srm22 (srmR) is required for the expression of srm40, which in turn acts as a pathway-specific activator for most of the spiramycin biosynthetic genes. asm.org

In Streptomyces argillaceus, the mtrY gene, located within the mithramycin cluster, appears to encode a positive regulatory element. oup.com Inactivation of mtrY led to a 50% decrease in mithramycin production, suggesting its role in modulating the output of the biosynthetic pathway. oup.com

The complexity of these regulatory networks ensures that the energy-intensive process of antibiotic and deoxysugar biosynthesis is initiated at the appropriate time in the bacterial life cycle and in response to specific environmental cues.

Transcriptional and Translational Control Mechanisms

The expression of mycarose biosynthetic genes is tightly regulated to coincide with the production of the parent antibiotic. This control is exerted primarily at the transcriptional level, often through mechanisms common to secondary metabolite BGCs in Actinobacteria.

Transcriptional Control: The genes responsible for D-mycarose synthesis are frequently organized into operons, allowing for their coordinated expression from a single or a set of related promoters. accessscience.com An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter. accessscience.com

In Streptomyces fradiae, the producer of tylosin, the mycarose-biosynthetic (tylC) genes are found in the tylCK region. microbiologyresearch.orgnih.gov Analysis of this region revealed that the genes are arranged in a manner that suggests they are expressed as two short, divergently transcribed operons. microbiologyresearch.orgnih.gov This arrangement includes two promoters facing away from each other, which likely allows for co-regulated expression of the genes required for the pathway. microbiologyresearch.orgnih.gov However, one essential gene for the pathway, tylCVI, is located approximately 50 kb away from the main cluster, suggesting the possibility of additional, more complex regulatory mechanisms. microbiologyresearch.orgnih.gov

Similarly, in the spiramycin producer Streptomyces ambofaciens, the genes for mycarose biosynthesis are part of the large spiramycin BGC. nih.gov Their expression is controlled by pathway-specific transcriptional activators, such as SrmR (Srm22), which regulate the transcription of the entire cluster in response to specific cellular signals or growth phases. nih.gov

In many cases, the native promoters within these clusters are weak or tightly repressed under standard laboratory conditions. mdpi.com To overcome this and enhance production in heterologous hosts, synthetic biology approaches are often employed. These include replacing native promoters with strong, constitutive promoters or using engineered promoter-regulator systems to control the timing and level of gene expression. mdpi.comfrontiersin.org For instance, promoter engineering using CRISPR/Cas9 has been applied to the erythromycin cluster to modulate the expression of the eryB operon, which is involved in mycarose biosynthesis. mdpi.com

Translational Control: While transcriptional control is the primary documented mechanism for regulating mycarose biosynthesis, translational control mechanisms also play a role in fine-tuning gene expression. Translational control can be exerted through features within the 5' untranslated region (5' UTR) of the mRNA, such as secondary structures or the presence of small upstream open reading frames (uORFs). mdpi.comasm.org

In the context of antibiotic biosynthesis and resistance, a common mechanism is translational attenuation. asm.org This often involves a leader peptide encoded by a uORF. In the presence of an inducing molecule (like the antibiotic itself), the ribosome stalls during translation of this leader peptide, causing a conformational change in the mRNA that unmasks the ribosome binding site of the downstream gene, allowing its translation to proceed. asm.orgasm.org While this has been well-characterized for some antibiotic resistance genes like erm(B), specific examples directly governing D-mycarose biosynthetic genes are not extensively documented but represent a plausible layer of regulation. asm.orgasm.org The presence of rare codons in certain biosynthetic transcripts can also provide a means of translational regulation, slowing down translation and potentially influencing protein folding and activity. nih.gov

Metabolic Flux Regulation towards D-Mycarose Precursors

The efficient synthesis of D-mycarose is highly dependent on the availability of its metabolic precursors. The key pathway begins with central carbon metabolism and funnels intermediates towards the dedicated deoxysugar pathway. The primary precursor for all TDP-deoxysugars, including D-mycarose, is TDP-4-keto-6-deoxy-D-glucose . google.com This intermediate is synthesized from the common metabolite glucose-1-phosphate (G1P) in two enzymatic steps. Metabolic engineering strategies focus on maximizing the carbon flux through this initial pathway. researchgate.netresearchgate.net

The initial steps in precursor synthesis are:

Activation of Glucose-1-Phosphate: The enzyme glucose-1-phosphate thymidylyltransferase (encoded by genes such as rmlA, mtmD, or oleS) catalyzes the reaction of G1P with thymidine (B127349) triphosphate (TTP) to form TDP-D-glucose . oup.comacs.org

Dehydration: The enzyme TDP-D-glucose-4,6-dehydratase (encoded by genes like rmlB, mtmE, or oleE) then converts TDP-D-glucose into the crucial branchpoint intermediate, TDP-4-keto-6-deoxy-D-glucose . acs.orgnih.gov

Several metabolic engineering strategies have been successfully implemented, particularly in heterologous hosts like Escherichia coli, to enhance the production of these precursors and, consequently, mycarose-containing compounds.

Key Metabolic Engineering Strategies:

Overexpression of Pathway Enzymes: A primary strategy is to increase the expression of the initial, often rate-limiting, enzymes. Overexpressing glucose-1-phosphate thymidylyltransferase (rfbA) and dTDP-glucose-4,6-dehydratase (rfbB) has been shown to significantly boost the production of 3-O-α-mycarosylerythronolide B (MEB), a precursor to erythromycin. researchgate.net In one study, expressing RfbA from Saccharopolyspora erythraea in Streptomyces coelicolor increased MEB production by over 100-fold, highlighting this step as a critical bottleneck. oup.com

Blocking Competing Pathways: The precursor G1P is a central metabolite used in various cellular processes. To channel more G1P towards mycarose synthesis, competing pathways are often blocked. This is commonly achieved by deleting genes such as pgi (phosphoglucose isomerase), which diverts the upstream metabolite glucose-6-phosphate into glycolysis, and zwf (glucose-6-phosphate dehydrogenase), which directs it to the pentose (B10789219) phosphate (B84403) pathway. google.comresearchgate.net Deletion of these genes has been shown to increase the G1P pool and enhance the yield of glycosylated products. researchgate.net

Enhancing Cofactor Supply: The synthesis of TDP-D-glucose requires the cofactor TTP, which can be a limiting factor as it is also essential for DNA synthesis. google.com Overexpressing enzymes like adenylate kinase (AK1) or ribonucleotide reductase (NrdAB) can increase the intracellular TTP pool, thereby boosting the efficiency of the first committed step in the pathway. google.com

Repression of Competing Deoxysugar Pathways: The intermediate TDP-4-keto-6-deoxy-D-glucose is a precursor for many different deoxysugars. In organisms that produce multiple types of deoxysugars, or when engineering pathways in hosts with their own deoxysugar pathways (e.g., for LPS biosynthesis), it is beneficial to block these competing branches. For example, using CRISPR interference (CRISPRi) to repress genes in the TDP-L-rhamnose pathway can successfully redirect metabolic flux towards TDP-L-mycarose. researchgate.net

These targeted modifications of cellular metabolism are essential for overcoming bottlenecks in precursor supply, thereby improving the yields of valuable D-mycarose-containing natural products.

Table 1: Genes and Strategies for Enhancing D-Mycarose Precursor Flux

Table of Compounds

Synthetic and Chemoenzymatic Approaches for D Mycarose and Its Derivatives

Chemical Synthesis Methodologies

Chemical synthesis provides a versatile platform for accessing D-mycarose and its analogs, allowing for modifications that are not possible through biological systems.

A common and effective strategy for the synthesis of D-mycarose involves utilizing readily available carbohydrate starting materials, which provides a scaffold with pre-existing stereocenters.

One of the pioneering syntheses of D-mycarose starts from 2-deoxy-D-arabino-hexose, commonly known as 2-deoxy-D-glucose. rsc.orgrsc.orgrsc.orgscispace.com This approach leverages the inherent chirality of the starting material, thus avoiding the need for optical resolution steps later in the synthesis. rsc.org The synthesis involves a series of chemical transformations to introduce the C3-methyl branch and deoxygenate the C6 position, ultimately yielding D-mycarose. rsc.orgrsc.orgrsc.org A similar strategy has been successfully applied to the synthesis of the enantiomer, L-mycarose, from 2-deoxy-L-arabino-hexose, highlighting the robustness of this pathway. cdnsciencepub.com

The general scheme for this conversion can be summarized as follows:

Protection of the hydroxyl groups of 2-deoxy-D-arabino-hexose.

Oxidation of the C3 hydroxyl group to a ketone.

Introduction of a methyl group at C3 via a Grignard reaction or other methylation agent.

Stereoselective reduction and subsequent deprotection steps to yield D-mycarose.

Syntheses starting from other carbohydrate precursors, such as D-galactose, have also been explored. These routes require more extensive manipulation of stereocenters and protecting group strategies to achieve the correct configuration of D-mycarose.

Syntheses of mycarose (B1676882) have also been achieved starting from achiral, non-carbohydrate precursors. rsc.orgcdnsciencepub.comacs.orgacs.org These total syntheses provide an alternative route but necessitate the creation of all stereocenters, often leading to racemic mixtures (DL-mycarose) that require subsequent resolution to isolate the desired D-enantiomer. rsc.orgcdnsciencepub.com These approaches often involve acyclic stereoselective reactions to build the carbon backbone with the correct stereochemistry. tandfonline.com While challenging, these methods offer flexibility in analogue design and are not constrained by the availability of specific chiral carbohydrate starting materials.

Achieving the correct stereochemistry is a critical challenge in the chemical synthesis of D-mycarose. Several strategies are employed to control chirality:

Chiral Pool Synthesis : This is the most common approach for D-mycarose, starting from a chiral carbohydrate precursor like 2-deoxy-D-arabino-hexose. rsc.org The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis : This method uses chiral catalysts to favor the formation of one enantiomer over the other in key bond-forming reactions.

Chiral Auxiliaries : A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereoselective formation of new chiral centers. It is then removed in a later step.

Kinetic Resolution : In cases where a racemic mixture is synthesized, kinetic resolution can be used to selectively react one enantiomer, allowing for the separation of the unreacted, desired enantiomer. tandfonline.com For example, enantioselective epoxidation can be used to resolve racemic allylic alcohols, which can be intermediates in non-carbohydrate-based syntheses. tandfonline.com

These strategies are fundamental to producing enantiomerically pure D-mycarose, which is essential for its biological activity.

Synthesis from Non-Carbohydrate Precursors

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods have emerged as powerful alternatives to purely chemical synthesis, offering high selectivity and efficiency under mild reaction conditions. These approaches often focus on producing the activated nucleotide-sugar form, TDP-D-mycarose, which is the direct donor for glycosyltransferase enzymes.

The elucidation of the D-mycarose biosynthetic pathway has enabled its reconstitution in vitro. This involves isolating the necessary enzymes and combining them in a reaction vessel with the required substrates and cofactors to produce the target molecule.

In the biosynthesis of the antitumor antibiotic mithramycin, the pathway to TDP-D-mycarose has been reconstituted. nih.govresearchgate.net The biosynthesis starts from the common precursor TDP-4-keto-2,6-dideoxy-D-glucose. researchgate.net The key steps are:

C-methylation : The enzyme MtmC, a C-methyltransferase, uses S-adenosylmethionine (SAM) to methylate TDP-4-keto-2,6-dideoxy-D-glucose at the C3 position, forming TDP-4-keto-D-mycarose. nih.govresearchgate.net

Ketoreduction : The enzyme MtmTIII, a C4-ketoreductase, then reduces the keto group at C4 to a hydroxyl group, yielding the final product, TDP-D-mycarose, using NADPH as a cofactor. researchgate.netresearchgate.net

Interestingly, the enzyme MtmC has been shown to be bifunctional, also capable of acting as a 4-ketoreductase in the biosynthesis of another deoxysugar, TDP-D-olivose. nih.govresearchgate.net The in vitro reconstitution of these pathways provides unambiguous confirmation of the function of each enzyme. nih.govresearchgate.net

A similar approach has been used to study the biosynthesis of D-mycaminose, a related amino sugar. nih.gov The pathway also proceeds through a TDP-4-keto-6-deoxy-D-glucose intermediate, highlighting the modularity of these enzymatic systems. nih.gov

Building on the principles of in vitro reconstitution, one-pot multienzyme systems have been developed for the efficient synthesis of TDP-deoxysugars. These systems combine multiple enzymes in a single reaction vessel to convert simple, inexpensive starting materials into complex products, avoiding the need to isolate intermediates.

A notable example is the "one-pot" enzymatic synthesis of TDP-L-mycarose, the enantiomer of D-mycarose, from glucose-1-phosphate and thymidine (B127349). acs.orgnih.govnih.gov This process utilizes a cocktail of eleven enzymes from different microbial sources (E. coli, Salmonella typhi, and Streptomyces fradiae). acs.orgnih.gov The system includes enzymes for cofactor regeneration (e.g., an ATP regeneration system) to drive the reaction to completion. acs.orgnih.gov

The synthesis is typically performed in two stages within the same pot:

TDP-D-glucose synthesis : Thymidine is converted to thymidine 5'-triphosphate (TTP) by a series of kinases. Then, a glucose-1-phosphate thymidylyltransferase synthesizes TDP-D-glucose from TTP and glucose-1-phosphate. acs.orgnih.gov

Conversion to TDP-L-mycarose : A cascade of six biosynthetic enzymes then converts TDP-D-glucose into the final product, TDP-L-mycarose. acs.orgnih.gov

Application of Promiscuous Enzymes in D-Mycarose Derivatization

The inherent specificity of enzymes, while crucial for metabolic fidelity, is not always absolute. Many enzymes exhibit "promiscuity," the ability to catalyze alternative reactions or accept substrates other than their native ones. This catalytic flexibility is a powerful tool in synthetic biology and chemoenzymatic synthesis, enabling the creation of novel molecules that are difficult to produce through traditional chemical methods. In the context of D-mycarose, a 2,6-dideoxy-3-C-methyl-D-ribo-hexose found in several important antibiotics, promiscuous enzymes offer a sophisticated means of generating structural diversity to modulate biological activity. nih.gov The derivatization of D-mycarose can be achieved by leveraging the substrate flexibility of enzymes involved in its biosynthesis or its subsequent attachment to aglycones.

Research into the biosynthesis of complex natural products like mithramycin and erythromycin (B1671065) has revealed several enzymes with promiscuous activities relevant to D-mycarose. researchgate.netgavinpublishers.com These enzymes, particularly glycosyltransferases (GTs) and various tailoring enzymes such as methyltransferases and ketoreductases, can be exploited to either generate modified TDP-D-mycarose precursors or to transfer D-mycarose to non-native acceptor molecules.

A notable example of glycosyltransferase promiscuity is found in the elloramycin (B1244480) biosynthetic pathway. caister.com The glycosyltransferase ElmGT, naturally responsible for attaching L-rhamnose, has demonstrated remarkable flexibility. acs.org It is capable of accepting and transferring activated D-2,6-dideoxysugars, including TDP-D-mycarose, to its native aglycone, 8-demethyl-tetracenomycin C. caister.com This cross-pathway activity results in the formation of a hybrid natural product, showcasing how a promiscuous GT can be used to graft D-mycarose onto a new molecular scaffold. caister.com

Similarly, enzymes within the mithramycin biosynthetic cluster exhibit substrate flexibility. The glycosyltransferase MtmGIV, which attaches the final D-mycarose moiety, can transfer the sugar in its 4-keto form (TDP-4-keto-D-mycarose). researchgate.netresearchgate.net This precursor is then reduced to D-mycarose by the ketoreductase MtmTIII after glycosylation. researchgate.netresearchgate.net This acceptance of a precursor molecule highlights a form of substrate promiscuity that can be exploited. Furthermore, the bifunctional enzyme MtmC, which is critical for the biosynthesis of both TDP-D-olivose and TDP-D-mycarose, catalyzes both C3-methylation and C4-ketoreduction, demonstrating functional promiscuity. researchgate.netuky.edu Inactivation of genes like mtmC or mtmTIII has led to the production of mithramycin analogs with altered or absent D-mycarose units, revealing insights into the surprising substrate flexibility of downstream post-PKS tailoring enzymes. researchgate.net

Systematic engineering efforts have further capitalized on enzyme promiscuity to generate libraries of D-mycarose derivatives. In a significant study, Pfeifer and his colleagues engineered 16 different deoxysugar tailoring pathways into Escherichia coli to modify the L-mycarose unit of erythromycin. gavinpublishers.com By combining these engineered mycarose units with different erythromycin precursors, they successfully produced 42 novel erythromycin analogs, demonstrating the power of using promiscuous bioreactions to expand the chemical diversity of the mycarose moiety. gavinpublishers.com

These examples underscore the potential of using promiscuous enzymes as biocatalysts for creating novel D-mycarose derivatives. By understanding and harnessing the catalytic flexibility of enzymes from various natural product pathways, it is possible to generate libraries of new glycosylated compounds with potentially improved or novel therapeutic properties.

Data Tables

The following tables summarize the key findings regarding the application of promiscuous enzymes in the derivatization and transfer of D-mycarose.

Table 1: Promiscuous Glycosyltransferases Utilizing D-Mycarose and its Precursors

| Enzyme | Natural Pathway | Donor Substrate(s) | Acceptor Aglycone | Resulting Hybrid Compound |

|---|---|---|---|---|

| ElmGT | Elloramycin | TDP-D-mycarose, TDP-D-olivose | 8-demethyl-tetracenomycin C | 8-demethyl-8-ß-D-mycarosyl-tetracenomycin C |

| MtmGIV | Mithramycin | TDP-4-keto-D-mycarose | D-olivose-D-oliose-premithramycinone intermediate | 4E-ketomithramycin (after further steps) |

This table illustrates the ability of certain glycosyltransferases to accept D-mycarose or its direct precursor and attach it to a non-native aglycone or an intermediate, respectively.

Table 2: Key Promiscuous Enzymes in D-Mycarose Biosynthesis and Modification

| Enzyme | Natural Pathway | Native Function(s) | Promiscuous Activity/Substrate | Resulting Product/Effect |

|---|---|---|---|---|

| MtmC | Mithramycin | 1. C3-methylation of dTDP-4-keto-2,6-dideoxy-D-glucose2. C4-ketoreduction | Acts as both a methyltransferase (for D-mycarose) and a ketoreductase (for D-olivose) | 1. TDP-4-keto-D-mycarose2. TDP-D-olivose |

| MtmTIII | Mithramycin | C4-ketoreductase | Reduces the 4-keto group of the mycarose moiety post-glycosylation | Final D-mycarose moiety on mithramycin |

This table highlights enzymes within the D-mycarose biosynthetic pathway that exhibit functional promiscuity or act on modified substrates, offering targets for chemoenzymatic and synthetic biology approaches.

Metabolic Engineering and Combinatorial Biosynthesis for Novel D Mycarose Analogs

Pathway Engineering Strategies

A key aspect of producing novel D-mycarose analogs is the strategic manipulation of the host organism's metabolism to favor the production of the desired sugar and its subsequent incorporation into a target molecule. This often involves a two-pronged approach: increasing the availability of the necessary building blocks and preventing the diversion of these precursors into other metabolic pathways.

Enhancing Precursor Supply for D-Mycarose Biosynthesis

The biosynthesis of D-mycarose, like many deoxysugars, begins with glucose-1-phosphate (G1P). researchgate.net Increasing the intracellular pool of G1P is a critical first step in improving the yield of D-mycarose and its derivatives. One successful strategy involves the overexpression of key enzymes that channel glucose into the deoxysugar pathway. For example, the overexpression of glucose-1-phosphate thymidylyltransferase (RfbA) has been shown to significantly increase the production of 3-O-α-mycarosylerythronolide B (MEB), a precursor to erythromycin (B1671065). researchgate.netoup.com In Streptomyces coelicolor, expressing the rfbA gene from Saccharopolyspora erythraea led to a more than 100-fold increase in MEB production. researchgate.netoup.com

Another approach is to engineer the host's central metabolism to direct more carbon flux towards G1P. This can be achieved by manipulating the expression of genes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, thereby making more glucose available for deoxysugar synthesis. researchgate.net Furthermore, supplementing the fermentation media with precursors or optimizing culture conditions can also contribute to an enhanced supply of the necessary building blocks for D-mycarose biosynthesis. researchgate.net

Blocking Competing Metabolic Pathways (e.g., Glycolysis, Pentose Phosphate Pathway)

To further maximize the precursor pool for D-mycarose synthesis, it is often necessary to block or downregulate competing metabolic pathways that also utilize G1P or its downstream intermediates. researchgate.net The primary competing pathways include glycolysis and the pentose phosphate pathway. By creating knockout mutants or using techniques like CRISPRi to repress the expression of key enzymes in these pathways, researchers can effectively redirect metabolic flux towards the desired deoxysugar biosynthetic pathway. researchgate.netnih.gov

For instance, in Escherichia coli, blocking competing pathways that consume the common intermediate TDP-4-keto-6-deoxy-D-glucose has been shown to significantly increase the production of heterologous sugars like TDP-L-mycarose. nih.gov A triple knockout strain of E. coli demonstrated a nearly 10-fold increase in the production of MEB by preventing the diversion of glucose-1-phosphate into other pathways. researchgate.netnih.gov This strategy of minimizing metabolic "sinks" is a powerful tool in metabolic engineering for the efficient production of D-mycarose and its analogs. nih.gov

Glycosyltransferase Engineering and Substrate Promiscuity

Glycosyltransferases (GTs) are the enzymes responsible for attaching sugar moieties, such as D-mycarose, to aglycone scaffolds, thereby creating the final glycosylated natural product. The specificity and efficiency of these enzymes are crucial determinants in the generation of novel D-mycarose-containing molecules.

Engineering Glycosyltransferases for D-Mycarose Transfer

Rational design and directed evolution are two key strategies employed to engineer glycosyltransferases with improved or altered activities. scribd.com By analyzing the crystal structures of GTs, scientists can identify key amino acid residues that influence substrate binding and catalytic activity. Site-directed mutagenesis can then be used to create variants with enhanced affinity for D-mycarose or the ability to transfer it to novel aglycones. scribd.com

For example, the glycosyltransferase MtmGIV from the mithramycin biosynthetic pathway is responsible for transferring D-olivose, a sugar structurally similar to D-mycarose. acs.orgnih.gov Studies on MtmGIV and other related GTs provide insights into the structural features that govern substrate recognition, paving the way for engineering these enzymes to efficiently utilize D-mycarose as a donor substrate. acs.orgresearchgate.net

Relaxed Substrate Specificity of Glycosyltransferases (e.g., ElmGT)

Some naturally occurring glycosyltransferases exhibit a remarkable degree of substrate promiscuity, meaning they can recognize and transfer a variety of different sugar moieties. The glycosyltransferase ElmGT from the elloramycin (B1244480) biosynthetic pathway is a prime example of such an enzyme. acs.orgnih.gov ElmGT has been shown to transfer a wide range of deoxysugars, including D-mycarose, D-olivose, L-olivose, L-rhodinose, and L-rhamnose, to the aglycone 8-demethyltetracenomycin C. oup.comcaister.comacs.org

This relaxed substrate specificity makes ElmGT a powerful tool for combinatorial biosynthesis. acs.orgnih.gov By co-expressing the gene for ElmGT with biosynthetic pathways for various deoxysugars, including D-mycarose, in a suitable host organism, it is possible to generate a library of novel glycosylated compounds. acs.orgutupub.fi This approach has been successfully used to create numerous new tetracenomycin analogs with different sugar attachments, providing valuable insights into the structure-activity relationships of these molecules. acs.orgnih.gov

Generation of Novel D-Mycarose-Containing Molecules

The combination of pathway engineering and the use of promiscuous glycosyltransferases has enabled the creation of a variety of novel molecules containing D-mycarose. A common strategy involves introducing the D-mycarose biosynthetic genes into a host organism that produces an interesting aglycone and also expresses a flexible glycosyltransferase.

One notable example is the production of novel elloramycin analogs. caister.comacs.org By introducing the mithramycin sugar biosynthetic genes, which are responsible for producing D-mycarose, into a Streptomyces strain containing the elloramycin gene cluster (including the promiscuous glycosyltransferase ElmGT), researchers have successfully generated 8-demethyl-8-O-D-mycarosyl-tetracenomycin C. acs.org This demonstrated the feasibility of combining genes from different biosynthetic pathways to create hybrid natural products.

Similarly, engineered E. coli strains have been developed for the production of erythromycin analogs. gavinpublishers.com By replacing the native deoxysugar pathways with those for other sugars, including D-mycarose, and leveraging the flexibility of the downstream tailoring enzymes, it is possible to generate novel erythromycin derivatives. nih.govnih.gov These efforts highlight the potential of combinatorial biosynthesis to expand the chemical diversity of known natural products and to generate new compounds with potentially improved biological activities. utupub.fi

Table of Research Findings on D-Mycarose Analog Generation

| Host Organism | Aglycone | Glycosyltransferase | D-Mycarose Analog Produced | Reference |

|---|---|---|---|---|

| Streptomyces argillaceus | 8-demethyltetracenomycin C | ElmGT | 8-demethyl-8-O-D-mycarosyl-tetracenomycin C | acs.org |

| Streptomyces lividans | 8-demethyltetracenomycin C | ElmGT | 8-demethyl-8-O-D-mycarosyl-tetracenomycin C | acs.org |

| Streptomyces coelicolor | 8-demethyl-tetracenomycin C | ElmGT | 8-O-d-mycarosyl-tetracenomycin C | nih.gov |

Creation of Hybrid Natural Products with D-Mycarose Moieties

The creation of hybrid natural products involves introducing the D-mycarose biosynthetic genes into producers of other natural products or, conversely, introducing genes for other sugars into D-mycarose-containing natural product pathways. This often relies on the substrate flexibility of glycosyltransferases, the enzymes responsible for attaching the sugar moiety to the aglycone.

A notable example involves the elloramycin biosynthetic pathway. The glycosyltransferase ElmG from Streptomyces olivaceus has demonstrated the ability to transfer D-mycarose to the aglycone 8-demethyl-tetracenomycin C. caister.comacs.org By co-expressing genes from the oleandomycin (B1677203) biosynthetic pathway of S. antibioticus with the elloramycin gene cluster in S. albus, hybrid elloramycin analogs containing different sugar moieties have been produced. caister.com This combinatorial biosynthesis approach has led to the generation of novel compounds such as 8-demethyl-8-β-D-mycarosyl-tetracenomycin C. caister.com

Similarly, in the mithramycin biosynthetic pathway, combinatorial biosynthesis has been used to generate "mithralogs" with altered glycosylation patterns. researchgate.netthieme-connect.com Inactivation of the mtmC gene, which is involved in D-mycarose biosynthesis, resulted in the production of mithramycin analogs lacking this sugar. researchgate.netthieme-connect.com Conversely, introducing sugar biosynthesis plasmids into mithramycin-producing strains has led to the creation of hybrid compounds where D-mycarose is replaced by other sugars like D-digitoxose. nih.gov These studies highlight the potential of manipulating glycosylation to create new bioactive compounds. thieme-connect.comnih.gov

The flexibility of glycosyltransferases is a key factor in the success of this approach. For instance, the transfer of D-mycarose has been achieved using glycosyltransferases from different pathways, demonstrating their utility in generating novel glycosylated compounds. caister.comacs.org

Table 1: Examples of Hybrid Natural Products Created Through Combinatorial Biosynthesis Involving D-Mycarose

| Original Natural Product | Host Organism for Hybrid Production | Genes Introduced/Manipulated | Resulting Hybrid Compound(s) |

| Elloramycin | Streptomyces albus | Oleandomycin biosynthetic genes | Elloramycin analogs with varied sugar moieties |

| Mithramycin | Streptomyces argillaceus | Inactivation of mtmC (D-mycarose biosynthesis) | Demycarosyl-mithramycin |

| Mithramycin | Streptomyces argillaceus | Plasmid with D-digitoxose biosynthetic genes | Demycarosyl-3D-β-D-digitoxosyl-mithramycin |

| Elloramycin | Streptomyces argillaceus | Cosmid with elloramycin biosynthetic genes | 8-demethyl-8-β-D-mycarosyl-tetracenomycin C |

Directed Evolution and High-Throughput Screening in Heterologous Hosts (e.g., E. coli)

Escherichia coli has been engineered as a heterologous host for the production of complex natural products, including those containing D-mycarose, such as erythromycin. plos.orggavinpublishers.com The reconstitution of the entire erythromycin biosynthetic pathway, including the genes for TDP-L-mycarose synthesis, in E. coli has enabled the production of erythromycin and its analogs. plos.orggavinpublishers.complos.org

Directed evolution, coupled with high-throughput screening, has proven to be a valuable tool for improving the production of these compounds and for generating novel analogs. In one study, a recombinant E. coli strain producing the bioactive macrolide 6-deoxyerythromycin D was subjected to bioassay-guided evolution. plos.orgnih.gov This led to the identification of mutations in the mycarose (B1676882) biosynthesis and transfer pathway that resulted in overproduction of the antibiotic. plos.org A colony-based screening assay was developed to detect antibiotic activity, facilitating the high-throughput screening of mutant libraries. plos.orgnih.gov

Through multiple rounds of mutagenesis and screening, mutant strains of E. coli with significantly improved efficiency for the precursor-directed biosynthesis of erythromycin analogs have been isolated. nih.gov For instance, a mutant plasmid, pHL80*, was identified that substantially enhanced the mycarosylation of the aglycone, leading to improved production of 6-deoxyerythromycin D. nih.gov Further evolution of the host strain resulted in mutants capable of producing higher titers of the final product. nih.gov

These engineered E. coli systems offer a platform for generating diverse erythromycin analogs. By introducing tailoring pathways, the native mycarose moiety can be modified, leading to the creation of a variety of derivatives. gavinpublishers.com The replacement of the D-desosamine and L-mycarose pathways with those for D-mycaminose and D-olivose has resulted in new erythromycin analogs with bioactivity against antibiotic-resistant bacteria. researchgate.netillinois.edu This demonstrates the potential of using engineered E. coli as a chassis for producing novel glycosylated natural products. gavinpublishers.comresearchgate.net

Table 2: Key Findings from Directed Evolution and Screening in E. coli

| Objective | Methodology | Host System | Key Outcome |

| Increase 6-deoxyerythromycin D production | Bioassay-guided evolution and colony-based screening | Recombinant E. coli producing 6-deoxyerythromycin D | Identification of overproducing mutants with mutations in the mycarose biosynthetic pathway. plos.org |

| Improve precursor-directed biosynthesis of erythromycin analogs | Multiple rounds of random mutagenesis and activity-based single colony screening | Engineered E. coli with truncated DEBS and sugar biosynthesis plasmids | Isolation of mutant strains with >3-fold improvement in 6-deoxyerythromycin D production. nih.gov |

| Enhance mycarosylation of the aglycone | Directed evolution of the mycarose biosynthesis plasmid | Engineered E. coli | Isolation of mutant plasmid pHL80* with substantially improved mycarosylation efficiency. nih.gov |

| Generate novel erythromycin analogs | Replacement of native deoxysugar pathways | Engineered E. coli | Production of new erythromycin analogs with D-mycaminose and D-olivose moieties exhibiting bioactivity. researchgate.net |

Advanced Analytical Techniques in D Mycarose Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of D-mycarose and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the complete structural assignment of D-mycarose. emerypharma.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for full characterization. emerypharma.com

1D NMR: The ¹H-NMR spectrum provides initial information on the number and chemical environment of protons in the D-mycarose molecule. For instance, in a study of 8-demethyl-8-O-β-d-mycarosyl-tetracenomycin C, the ¹H-NMR data, in conjunction with other experiments, confirmed the presence of the D-mycarose moiety. nih.gov Key signals, such as the anomeric proton and the characteristic methyl group, can be identified. The ¹³C-NMR spectrum complements this by showing the number of unique carbon atoms, including the quaternary carbon at the C-3 position, a hallmark of mycarose (B1676882). nih.govnih.gov

2D NMR:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the sugar ring. emerypharma.comslideshare.net For example, COSY spectra can establish the connectivity from the anomeric proton (H-1) to H-2, and further along the pyranose ring, helping to assign the individual spin systems of the sugar. nih.govnih.gov

Heteronuclear Multiple-Bond Correlation (HMBC): HMBC is crucial for determining long-range (2-3 bond) correlations between protons and carbons. slideshare.net This is particularly useful for identifying the glycosidic linkage, for instance, by observing a correlation between the anomeric proton of D-mycarose and the carbon atom of the aglycone or another sugar to which it is attached. nih.govasm.org In the characterization of 8-demethyl-8-O-β-d-mycarosyl-tetracenomycin C, an HMBC correlation from the 3'-CH₃ protons to C-2', C-3', and C-4' confirmed the methyl group's attachment at the C-3' position. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. slideshare.net For D-mycarose, NOESY correlations can help determine the relative orientation of substituents on the pyranose ring, such as the axial or equatorial positions of protons, and confirm the sugar's chair conformation. nih.govasm.org

The cumulative analysis of these 1D and 2D NMR experiments allows for the unambiguous structural elucidation of D-mycarose-containing compounds. nih.govnih.gov

Table 1: Representative NMR Techniques and Their Applications in D-Mycarose Research

| NMR Experiment | Information Provided | Example Application in D-Mycarose Analysis |

| ¹H-NMR (1D) | Proton chemical shifts, coupling constants, and integration. | Initial identification of proton signals, including the anomeric proton and methyl group. nih.gov |

| ¹³C-NMR (1D) | Number and chemical environment of carbon atoms. | Confirmation of the quaternary C-3 carbon and other carbons in the sugar ring. nih.govnih.gov |

| COSY (2D) | ¹H-¹H bond connectivity. | Tracing the proton network around the pyranose ring to assign proton signals. nih.govnih.gov |

| HMBC (2D) | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirming the glycosidic linkage between D-mycarose and an aglycone or another sugar. nih.govasm.org |

| NOESY (2D) | Through-space ¹H-¹H proximity. | Determining the stereochemistry and chair conformation of the sugar ring. nih.govasm.org |

| HSQC (2D) | Direct one-bond ¹H-¹³C correlations. | Assigning each proton to its directly attached carbon atom. hmdb.ca |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of D-mycarose and its derivatives, the IR spectrum will typically show a broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group stretching vibrations. cdnsciencepub.com Other characteristic peaks would indicate C-H stretching and bending vibrations. When D-mycarose is part of a larger molecule, such as an antibiotic, the IR spectrum will be more complex, showing absorptions for the other functional groups present in the entire structure. acs.orgnih.govasm.org For example, in the analysis of synthetic intermediates of L-mycarose, the disappearance of the carbonyl (C=O) absorption and the appearance of hydroxyl (OH) absorption were key indicators of successful reaction steps. cdnsciencepub.com

Chromatographic and Mass Spectrometric Analysis

Chromatographic methods are essential for the separation, purification, and quantification of D-mycarose and related compounds from complex mixtures, while mass spectrometry provides information on molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of macrolide antibiotics containing D-mycarose. asm.orgnih.gov Reversed-phase HPLC, often using a C8 or C18 column, is commonly employed. innovareacademics.in The method allows for the separation and quantification of different macrolides and their derivatives from fermentation broths or formulated products. asm.orgnih.gov For instance, HPLC has been used to analyze nystatin (B1677061) analogues that were modified to contain a mycarose moiety, separating them from other related compounds. asm.org The detection is typically performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength suitable for the chromophore of the macrolide. asm.orginnovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. nih.govjmb.or.kr This technique is invaluable for metabolite profiling and identifying novel compounds in complex biological extracts. jmb.or.krmdpi.com In the study of engineered biosynthesis pathways, LC-MS/MS is used to screen for new derivatives of antibiotics where D-mycarose might be incorporated or modified. nih.gov The parent ion mass confirms the molecular weight of the potential new compound, and the MS/MS fragmentation pattern provides structural information by showing the loss of specific moieties, such as the D-mycarose sugar. nih.govunito.it This approach was instrumental in identifying novel mithramycin analogues where the D-mycarose unit was altered. nih.gov

Table 2: Chromatographic and Mass Spectrometric Techniques in D-Mycarose Analysis

| Technique | Principle | Application in D-Mycarose Research |

| HPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Purification and quantification of D-mycarose-containing macrolides from production cultures. asm.orginnovareacademics.in |

| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. | Identification of novel D-mycarose derivatives in engineered metabolic pathways and metabolite profiling. nih.govjmb.or.krnih.gov |

| Paper Chromatography | Separation based on partitioning between a paper stationary phase and a liquid mobile phase. | Qualitative separation and identification of sugars, including D-mycarose, in mixtures. rsc.orgchemguide.co.uk |

Paper Chromatography Applications